molecular formula C10H11ClO3 B13950364 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride CAS No. 408338-75-0

2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride

Cat. No.: B13950364
CAS No.: 408338-75-0
M. Wt: 214.64 g/mol
InChI Key: LPLCLNWHQCSIEA-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is an organic compound with a complex structure that includes multiple hydroxyl groups and methyl groups attached to a benzoyl chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride typically involves the chlorination of 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid. The process generally includes the following steps:

    Starting Material: The synthesis begins with 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid.

    Chlorination: The benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under controlled conditions to form the benzoyl chloride derivative.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a catalyst such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized to form quinones or reduced to form corresponding alcohols.

    Esterification: The compound can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

    Substitution Products: Amines, ethers, and thioethers.

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

Scientific Research Applications

2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals, dyes, and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with amino acids in proteins, leading to modifications that can alter protein function.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzoyl chloride: Similar in structure but lacks the hydroxyl groups.

    3,4,5-Trimethoxybenzoyl chloride: Contains methoxy groups instead of hydroxyl groups.

    2,4,6-Trichlorobenzoyl chloride: Contains chlorine atoms instead of methyl groups.

Uniqueness

2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which provide distinct reactivity and functionalization options compared to its analogs. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

408338-75-0

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2,5-dihydroxy-3,4,6-trimethylbenzoyl chloride

InChI

InChI=1S/C10H11ClO3/c1-4-5(2)9(13)7(10(11)14)6(3)8(4)12/h12-13H,1-3H3

InChI Key

LPLCLNWHQCSIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C(=O)Cl)O)C

Origin of Product

United States

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